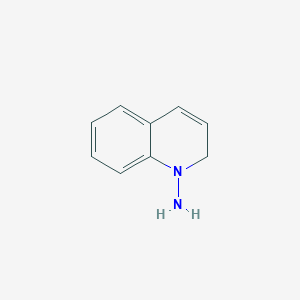
Quinolin-1(2H)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-1(2H)-amine is a heterocyclic aromatic amine derived from quinoline Quinoline itself is a nitrogen-containing compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinolin-1(2H)-amine can be synthesized through several methods. One common approach involves the reduction of quinoline N-oxide using reducing agents such as zinc dust and acetic acid. Another method includes the cyclization of 2-aminobenzylamine with formic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of quinoline derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Quinolin-1(2H)-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-1(2H)-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinolin-1(2H)-one.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.
Applications De Recherche Scientifique
Quinolin-1(2H)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: this compound is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of quinolin-1(2H)-amine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, this compound derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In other cases, it may modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Quinolin-1(2H)-amine can be compared to other quinoline derivatives such as quinolin-2(1H)-one and isoquinolin-1(2H)-one. While all these compounds share a similar core structure, their chemical properties and applications can differ significantly:
Quinolin-2(1H)-one: Known for its antibacterial and antifungal properties.
Isoquinolin-1(2H)-one: Often used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields.
Propriétés
Numéro CAS |
409316-86-5 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2H-quinolin-1-amine |
InChI |
InChI=1S/C9H10N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7,10H2 |
Clé InChI |
SGTBHEUBUMWDKD-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC=CC=C2N1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


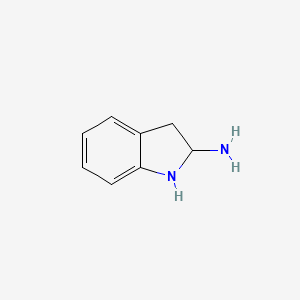


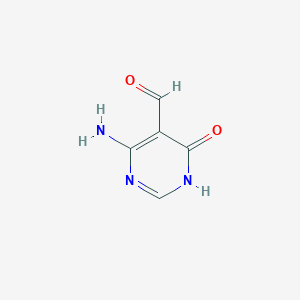


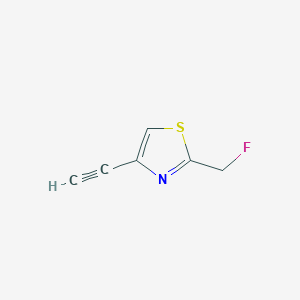

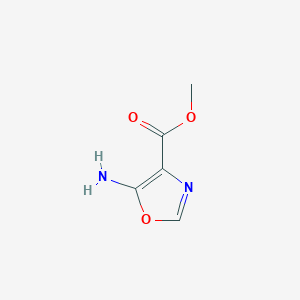
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)


![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)

